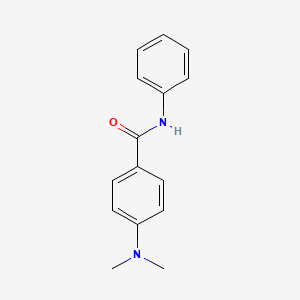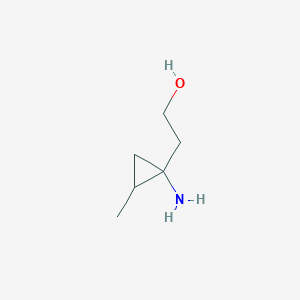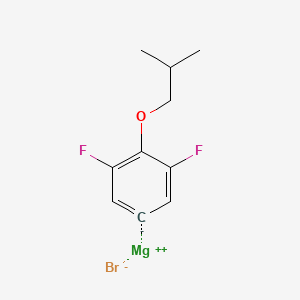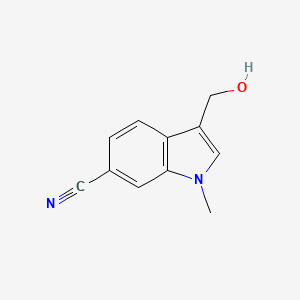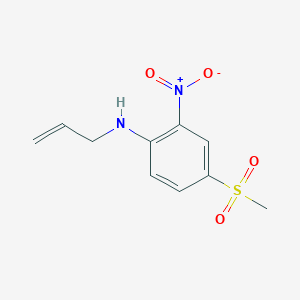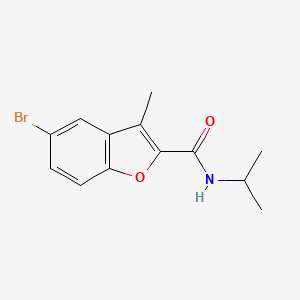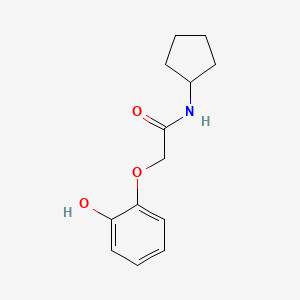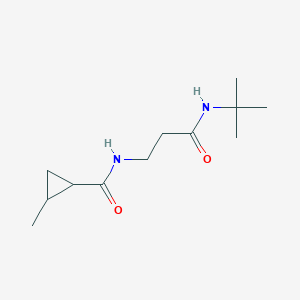![molecular formula C10H9N B14893761 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base like triethylamine and proceed through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like manganese triflate and oxidants such as tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium alkoxide.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide) as both reagent and catalyst.
Major Products:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of fully saturated cyclopenta[b]pyridine derivatives.
Substitution: Formation of various substituted cyclopenta[b]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine varies depending on its application:
As a corrosion inhibitor: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
As a medicinal agent: The compound may interact with specific molecular targets such as calcium channels or protein kinases, modulating their activity and leading to therapeutic effects.
類似化合物との比較
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally similar compound without the ethynyl group, used in similar applications.
2,3-Cyclopentenopyridine: Another related compound with a slightly different ring structure.
Uniqueness: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
4-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C10H9N/c1-2-8-6-7-11-10-5-3-4-9(8)10/h1,6-7H,3-5H2 |
InChIキー |
DXJJXSGWBAMSJF-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C2CCCC2=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



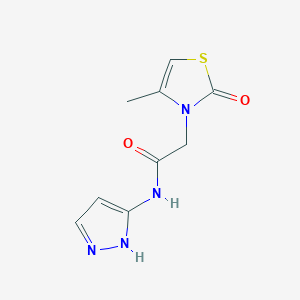

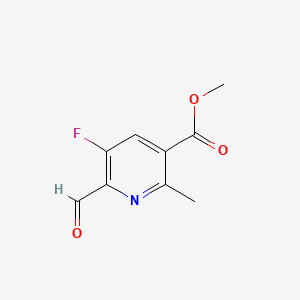
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
